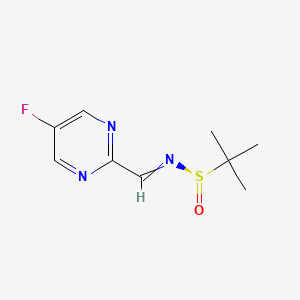
(R,E)-N-((5-fluoropyrimidin-2-yl)methylene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-N-((5-fluoropyrimidin-2-yl)methylene)-2-methylpropane-2-sulfinamide is a synthetic organic compound that features a fluoropyrimidine moiety and a sulfinamide group. Compounds containing fluoropyrimidine are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-((5-fluoropyrimidin-2-yl)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of a 5-fluoropyrimidine derivative with a sulfinamide precursor. The reaction conditions may include the use of a base to deprotonate the sulfinamide, facilitating its nucleophilic attack on the electrophilic carbon of the fluoropyrimidine derivative. Solvents such as dichloromethane or tetrahydrofuran might be used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-((5-fluoropyrimidin-2-yl)methylene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide.
Reduction: The fluoropyrimidine moiety can be reduced under specific conditions.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Reduced fluoropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (R,E)-N-((5-fluoropyrimidin-2-yl)methylene)-2-methylpropane-2-sulfinamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds containing fluoropyrimidine are often studied for their potential as enzyme inhibitors or as part of nucleic acid analogs.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential as therapeutic agents, particularly in the treatment of cancer or viral infections.
Industry
In the industrial sector, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (R,E)-N-((5-fluoropyrimidin-2-yl)methylene)-2-methylpropane-2-sulfinamide would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The fluoropyrimidine moiety could interact with nucleic acids or proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known fluoropyrimidine used in cancer treatment.
Sulfinamide derivatives: Compounds containing the sulfinamide group, which can have various biological activities.
Uniqueness
(R,E)-N-((5-fluoropyrimidin-2-yl)methylene)-2-methylpropane-2-sulfinamide is unique due to its specific combination of a fluoropyrimidine moiety and a sulfinamide group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H12FN3OS |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
(R)-N-[(5-fluoropyrimidin-2-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C9H12FN3OS/c1-9(2,3)15(14)13-6-8-11-4-7(10)5-12-8/h4-6H,1-3H3/t15-/m1/s1 |
InChI Key |
ANUAFQXAJLIYMG-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=NC=C(C=N1)F |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=NC=C(C=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-hydroxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089208.png)
![1-(3-Butoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089213.png)
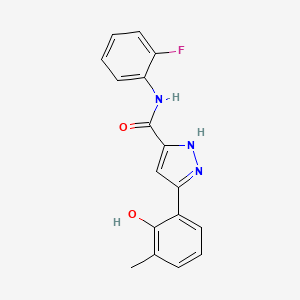
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B14089223.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089226.png)
![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089230.png)
![2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089238.png)


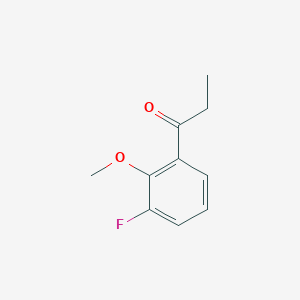
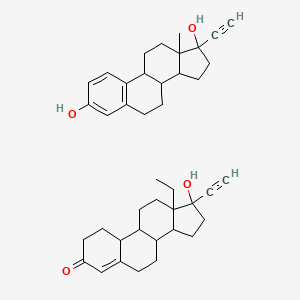
![[(2S)-3-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14089281.png)
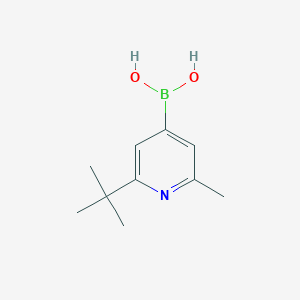
![2-(4-phenylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14089291.png)
